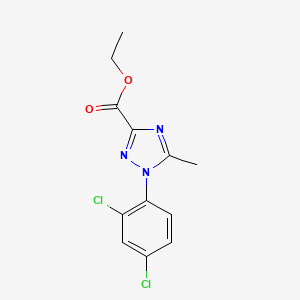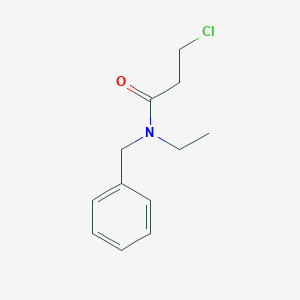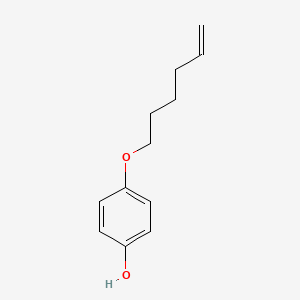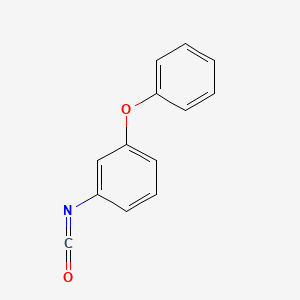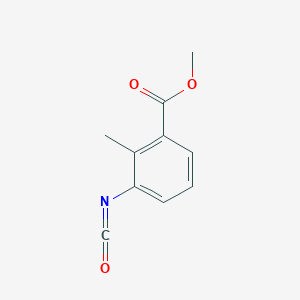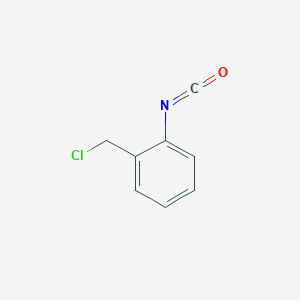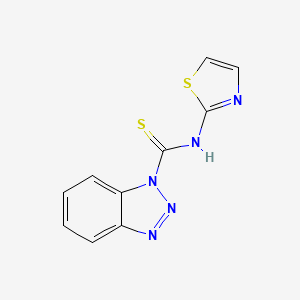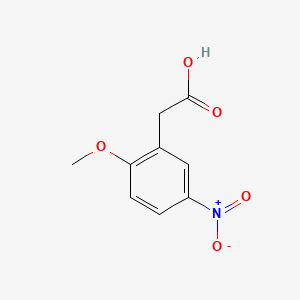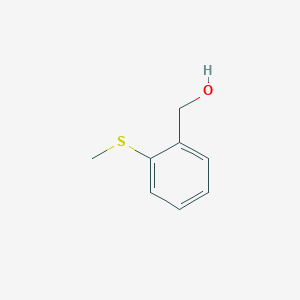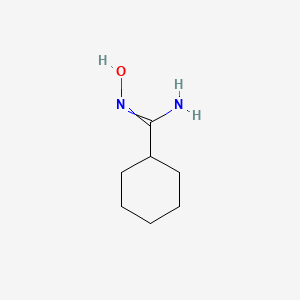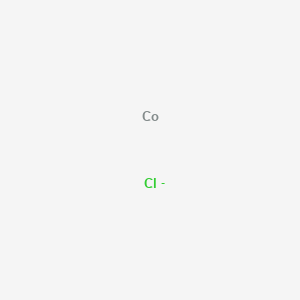
Cobalt monochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt monochloride is an inorganic compound of cobalt and chlorine, with the formula ClCo . It is a hard, gray metal that occurs naturally . It is found in rocks, soil, water, plants, and animals, including people .
Synthesis Analysis
Cobalt nanoparticles (CoNPs) are synthesized using environmentally friendly methods . The synthesis of the metal complex trans-dichlorobis(ethylenediamine)cobalt(III) chloride involves observing the trans-to-cis isomerization of this complex . Cobalt-organic frameworks are also synthesized for energy-related applications .Molecular Structure Analysis
Cobalt(II) complexes with N-donor ligands are investigated due to their structural properties . The emission spectrum of the cobalt monochloride molecule has been excited in a high frequency discharge tube source .Chemical Reactions Analysis
Cobalt chloride can create a hypoxia-like state in vitro, referred to as chemical hypoxia . Cobalt(II) complexes with thiocyanate ligands are interesting because of their architectures organized by non-covalent contacts as hydrogen bonds or π–π stacking interaction .Physical And Chemical Properties Analysis
Pure metallic cobalt has few applications, but its use as an alloying element and as a source of chemicals makes it a strategically important metal . Cobalt nanoparticles (CoNPs) are promising nanomaterials with exceptional catalytic magnetic, electronic, and chemical properties .科学研究应用
Cobalt Monochloride in Catalysis
Cobalt monochloride has been identified as a precursor in the synthesis of cobalt precatalysts for CO2 hydrogenation. A study by Spentzos, Barnes, and Bernskoetter (2016) demonstrated that a cobalt monochloride species, when paired with a Lewis acid, significantly enhanced the activity for CO2-to-formate hydrogenation, achieving high turnover numbers. This highlights its role in facilitating more efficient and effective catalytic processes (Spentzos, Barnes, & Bernskoetter, 2016).
Cobalt Monochloride in Biological Applications
Although the paper by Renfrew, O’Neill, Hambley, and New (2017) does not specifically address cobalt monochloride, it discusses the broad applications of cobalt coordination complexes in biology and medicine. This suggests potential areas where cobalt monochloride, as a cobalt-containing compound, could be relevant (Renfrew, O’Neill, Hambley, & New, 2017).
Use in Covalent Organic Frameworks
Cobalt monochloride is also significant in the formation of covalent organic frameworks (COFs). Lin et al. (2015) utilized cobalt porphyrin complexes, which can be derived from cobalt monochloride, to create COFs for aqueous electrochemical reduction of CO2 to CO. This showcases its utility in creating materials with enhanced catalytic performance (Lin et al., 2015).
Spectroscopic Analysis
The spectroscopic properties of cobalt monochloride have been extensively studied. Adam, Peers, Teng, and Linton (2002) investigated the electronic spectrum of cobalt monochloride using laser-induced fluorescence spectrometry, providing insights into its electronic transitions and magnetic hyperfine structure (Adam, Peers, Teng, & Linton, 2002).
Photocatalytic Applications
A study by Moura et al. (2017) on cobalt ferrite synthesized from recycled cobalt materials, which may include cobalt monochloride, showed its effectiveness as a catalyst in photocatalytic processes. This study demonstrates the potential of cobalt monochloride in environmental applications, such as water treatment (Moura et al., 2017).
Fischer–Tropsch Catalysts
Chu et al. (2007) investigated cobalt species, including cobalt monochloride, in alumina-supported Fischer–Tropsch catalysts. They explored how cobalt monochloride affects the reduction and performance of catalysts, showing its role in enhancing chemical processes like Fischer–Tropsch synthesis (Chu et al., 2007).
安全和危害
未来方向
属性
IUPAC Name |
cobalt;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.Co/h1H;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZJTLSFOOXUAS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Co] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClCo- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt monochloride | |
CAS RN |
34240-80-7 |
Source


|
| Record name | Cobalt monochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034240807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

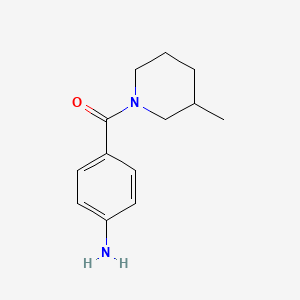
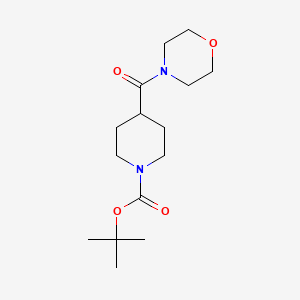
![4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B1598464.png)

